Cas no 104972-21-6 (methyl (2S)-2-amino-4-sulfanylbutanoate)

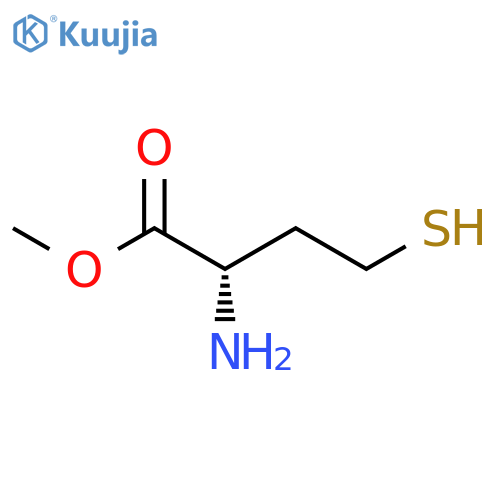

104972-21-6 structure

商品名:methyl (2S)-2-amino-4-sulfanylbutanoate

CAS番号:104972-21-6

MF:C5H11NO2S

メガワット:149.21134018898

MDL:MFCD19207192

CID:3455402

PubChem ID:53849967

methyl (2S)-2-amino-4-sulfanylbutanoate 化学的及び物理的性質

名前と識別子

-

- L-HOMOCYSTEINE, METHYL ESTER

- (S)-2-Amino-4-mercapto-butyric acid methyl ester

- (S)-Methyl 2-amino-4-mercaptobutanoate

- methyl (2S)-2-amino-4-sulfanylbutanoate

- EN300-1600866

- SCHEMBL111101

- AKOS006365524

- Methyl L-homocysteinate

- 104972-21-6

-

- MDL: MFCD19207192

- インチ: InChI=1S/C5H11NO2S/c1-8-5(7)4(6)2-3-9/h4,9H,2-3,6H2,1H3/t4-/m0/s1

- InChIKey: GPBQMUGQGMBCNZ-BYPYZUCNSA-N

計算された属性

- せいみつぶんしりょう: 149.05104977Da

- どういたいしつりょう: 149.05104977Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 9

- 回転可能化学結合数: 4

- 複雑さ: 97

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 53.3Ų

- 疎水性パラメータ計算基準値(XlogP): -0.1

methyl (2S)-2-amino-4-sulfanylbutanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1126468-500mg |

(S)-2-Amino-4-mercapto-butyric acid methyl ester |

104972-21-6 | 95% | 500mg |

$940 | 2024-07-28 | |

| Enamine | EN300-1600866-10.0g |

methyl (2S)-2-amino-4-sulfanylbutanoate |

104972-21-6 | 10g |

$4421.0 | 2023-06-04 | ||

| Enamine | EN300-1600866-0.5g |

methyl (2S)-2-amino-4-sulfanylbutanoate |

104972-21-6 | 0.5g |

$987.0 | 2023-06-04 | ||

| Enamine | EN300-1600866-500mg |

methyl (2S)-2-amino-4-sulfanylbutanoate |

104972-21-6 | 500mg |

$1001.0 | 2023-09-23 | ||

| Enamine | EN300-1600866-250mg |

methyl (2S)-2-amino-4-sulfanylbutanoate |

104972-21-6 | 250mg |

$959.0 | 2023-09-23 | ||

| eNovation Chemicals LLC | Y1126468-5g |

(S)-2-Amino-4-mercapto-butyric acid methyl ester |

104972-21-6 | 95% | 5g |

$6585 | 2025-02-26 | |

| eNovation Chemicals LLC | Y1126468-5g |

(S)-2-Amino-4-mercapto-butyric acid methyl ester |

104972-21-6 | 95% | 5g |

$6585 | 2024-07-28 | |

| Enamine | EN300-1600866-0.1g |

methyl (2S)-2-amino-4-sulfanylbutanoate |

104972-21-6 | 0.1g |

$904.0 | 2023-06-04 | ||

| Enamine | EN300-1600866-1.0g |

methyl (2S)-2-amino-4-sulfanylbutanoate |

104972-21-6 | 1g |

$1029.0 | 2023-06-04 | ||

| Enamine | EN300-1600866-0.05g |

methyl (2S)-2-amino-4-sulfanylbutanoate |

104972-21-6 | 0.05g |

$864.0 | 2023-06-04 |

methyl (2S)-2-amino-4-sulfanylbutanoate 関連文献

-

Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785

-

Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953

-

Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062

-

Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001

-

Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226

104972-21-6 (methyl (2S)-2-amino-4-sulfanylbutanoate) 関連製品

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量